molecular formula C11H13NO3S B2451190 ethyl N-[(benzyloxy)methanethioyl]carbamate CAS No. 59965-72-9

ethyl N-[(benzyloxy)methanethioyl]carbamate

Cat. No. B2451190
CAS RN: 59965-72-9
M. Wt: 239.29
InChI Key: JUDUZTLWYNAWGX-UHFFFAOYSA-N
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Description

Ethyl N-[(benzyloxy)methanethioyl]carbamate is a chemical compound with the CAS Number: 59965-72-9 . It has a molecular weight of 239.3 and its IUPAC name is O-benzyl O-ethyl imidothiodicarbonate .


Molecular Structure Analysis

The InChI code for ethyl N-[(benzyloxy)methanethioyl]carbamate is 1S/C11H13NO3S/c1-2-14-10 (13)12-11 (16)15-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3, (H,12,13,16) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl N-[(benzyloxy)methanethioyl]carbamate is a powder with a melting point of 66-67 degrees Celsius . It is stored at room temperature .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H335, indicating that it is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl N-phenylmethoxycarbothioylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-2-14-10(13)12-11(16)15-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDUZTLWYNAWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-[(benzyloxy)methanethioyl]carbamate

Synthesis routes and methods

Procedure details

A mixture of 162 g of benzyl alcohol and 196 g of ethoxycarbonyl isothiocyanate and 1 ml of triethylamine in 1 liter of tetrahydrofuran was refluxed for 24 hours and was concentrated to dryness. The residue was washed with petroleum ether and isopropyl ether to obtain 256 g of benzyl N-carbethoxy-thiocarbamate melting at 96° C.
Quantity
162 g
Type
reactant
Reaction Step One
Quantity
196 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

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